9-Thiabicyclo[6.1.0]nonane
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Overview
Description
9-Thiabicyclo[6.1.0]nonane is an organic compound with the molecular formula C8H14S. It is a bicyclic structure containing a sulfur atom, which imparts unique chemical properties to the molecule. This compound is of interest in various fields of chemistry due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Thiabicyclo[6.1.0]nonane typically involves the reaction of sulfur dichloride with 1,5-cyclooctadiene. The process is carried out in a solvent such as dichloromethane at low temperatures (around -50°C) to ensure controlled addition and prevent side reactions. The reaction mixture is then allowed to warm to room temperature, followed by filtration and purification steps to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
9-Thiabicyclo[6.1.0]nonane undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like azides and cyanides can react with the sulfur atom under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Azide and cyanide derivatives.
Scientific Research Applications
9-Thiabicyclo[6.1.0]nonane has several applications in scientific research:
Chemistry: It serves as a scaffold for the synthesis of various derivatives, which can be used in further chemical reactions and studies.
Biology: The compound’s derivatives have potential biological activities, making them useful in the development of new drugs and therapeutic agents.
Medicine: Research into the compound’s derivatives may lead to the discovery of new medicinal compounds with unique properties.
Mechanism of Action
The mechanism of action of 9-Thiabicyclo[6.1.0]nonane and its derivatives involves the interaction of the sulfur atom with various molecular targets. The sulfur atom can participate in the formation of episulfonium intermediates, which can be efficiently captured by nucleophiles. This reactivity is crucial for the compound’s ability to undergo substitution reactions and form new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but contains chlorine atoms instead of hydrogen atoms.
9-Selenabicyclo[3.3.1]nonane: This compound contains a selenium atom instead of sulfur, leading to different chemical properties and reactivity.
Uniqueness
9-Thiabicyclo[6.1.0]nonane is unique due to its specific sulfur-containing bicyclic structure, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various chemical reactions and applications in scientific research.
Properties
CAS No. |
286-63-5 |
---|---|
Molecular Formula |
C8H14S |
Molecular Weight |
142.26 g/mol |
IUPAC Name |
9-thiabicyclo[6.1.0]nonane |
InChI |
InChI=1S/C8H14S/c1-2-4-6-8-7(9-8)5-3-1/h7-8H,1-6H2 |
InChI Key |
XBGDHPDWTHUXFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2C(S2)CC1 |
Origin of Product |
United States |
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